molecular formula C10H15BrN2O B6647684 5-bromo-N-(4-methoxybutyl)pyridin-3-amine

5-bromo-N-(4-methoxybutyl)pyridin-3-amine

Cat. No.: B6647684
M. Wt: 259.14 g/mol
InChI Key: RZNIBQHKADGXPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(4-methoxybutyl)pyridin-3-amine, also known as BMBP, is a chemical compound that has been the subject of extensive research in the scientific community. It is a pyridine derivative that has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

5-bromo-N-(4-methoxybutyl)pyridin-3-amine acts as a potent inhibitor of several enzymes and proteins, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3 beta (GSK3β), and histone deacetylase 6 (HDAC6). These enzymes and proteins play critical roles in various biological processes, including cell cycle regulation, apoptosis, and protein degradation. By inhibiting these enzymes and proteins, this compound can modulate various cellular pathways, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the migration and invasion of cancer cells. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-bromo-N-(4-methoxybutyl)pyridin-3-amine is its potent inhibitory activity against various enzymes and proteins. This makes it a valuable tool for studying the biological pathways that these enzymes and proteins regulate. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-bromo-N-(4-methoxybutyl)pyridin-3-amine. One potential direction is the development of this compound-based therapeutics for the treatment of various diseases, including cancer and neurodegenerative diseases. Another direction is the use of this compound as a diagnostic tool in medical imaging. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a promising chemical compound that has shown potential in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its potent inhibitory activity against various enzymes and proteins makes it a valuable tool for studying biological pathways. Further research is needed to fully understand the potential therapeutic applications of this compound and its mechanism of action.

Synthesis Methods

The synthesis of 5-bromo-N-(4-methoxybutyl)pyridin-3-amine is a multi-step process that involves the reaction of 3-bromo-2-chloropyridine with 4-methoxybutylamine. The resulting intermediate is then reacted with sodium hydride and 1,3-dibromo-2-propanol to yield the final product. The purity of this compound can be increased through recrystallization or column chromatography.

Scientific Research Applications

5-bromo-N-(4-methoxybutyl)pyridin-3-amine has been extensively studied for its potential use as a therapeutic agent. Its ability to modulate various biological pathways has made it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as a diagnostic tool in medical imaging.

Properties

IUPAC Name

5-bromo-N-(4-methoxybutyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-14-5-3-2-4-13-10-6-9(11)7-12-8-10/h6-8,13H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNIBQHKADGXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCNC1=CC(=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.